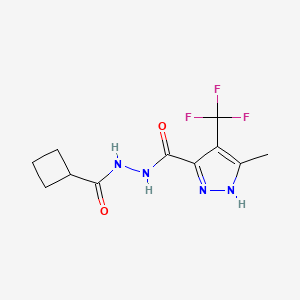
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in biological and medical research. It belongs to the family of tyrosine kinase inhibitors, which are compounds that block the activity of enzymes that play a crucial role in cell signaling and communication.
Wirkmechanismus
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide exerts its inhibitory effect on EGFR by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation of tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. As a result, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide blocks the proliferation and survival of cells that depend on EGFR signaling.
Biochemical and Physiological Effects:
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines that overexpress EGFR. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has several advantages as a research tool, including its high potency and specificity for EGFR, its well-characterized mechanism of action, and its availability from commercial sources. However, it also has some limitations, including its relatively high cost, its potential off-target effects on other kinases, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide in scientific research. One area of interest is the development of new derivatives of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with improved potency and selectivity for EGFR. Another area of interest is the investigation of the role of EGFR in non-cancerous diseases, such as cardiovascular and neurological disorders. Finally, the combination of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with other targeted therapies or immunotherapies may hold promise for the treatment of refractory cancers.
Synthesemethoden
The synthesis of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide involves several steps, starting from the reaction of 2-hydroxy-6-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-ethoxy-2-methoxycyclobutanone. The resulting intermediate is then converted to N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide through a series of reactions involving reduction, acylation, and cyclization.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been extensively used in scientific research as a tool to investigate the role of epidermal growth factor receptor (EGFR) in various cellular processes. EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell proliferation, differentiation, and survival. N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide inhibits the activity of EGFR by binding to its ATP-binding site, thus preventing the phosphorylation of downstream signaling molecules.
Eigenschaften
IUPAC Name |
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-21-12-8-9(14(12)20-3)16-15(18)13-10(17)6-5-7-11(13)19-2/h5-7,9,12,14,17H,4,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWRVHVQXUTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC)NC(=O)C2=C(C=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanone](/img/structure/B7437811.png)
![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)
![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)

![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)
![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)

![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)